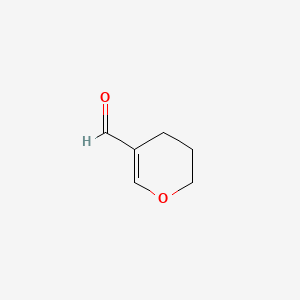

3,4-dihydro-2H-pyran-5-carbaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dihydro-2H-pyran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-4-6-2-1-3-8-5-6/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZVSCJTMPYTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=COC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371165 | |

| Record name | 3,4-dihydro-2H-pyran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25090-33-9 | |

| Record name | 3,4-dihydro-2H-pyran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-pyran-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-dihydro-2H-pyran-5-carbaldehyde: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-dihydro-2H-pyran-5-carbaldehyde is a heterocyclic aldehyde of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectral data, and a plausible experimental protocol for its synthesis. The document also explores the reactivity of this compound, particularly with nucleophiles, and discusses the potential, though not yet definitively established, relevance of dihydropyran scaffolds in the context of signaling pathways pertinent to drug development. All quantitative data is presented in structured tables, and a hypothesized signaling pathway for dihydropyran derivatives is visualized using Graphviz.

Chemical and Physical Properties

This compound, with the molecular formula C₆H₈O₂, is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| CAS Number | 25090-33-9 | [1] |

| IUPAC Name | This compound | [1] |

| Density | 1.175 g/cm³ | [2] |

| Boiling Point | 182.2 °C at 760 mmHg | N/A |

| 84 °C at 21 mmHg | N/A | |

| Flash Point | 71.2 °C | N/A |

| Appearance | Colorless liquid (presumed) | N/A |

| Solubility | Information not available | N/A |

Spectral Data

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | s | 1H | Aldehydic proton (-CHO) |

| ~7.1 | s | 1H | Vinylic proton (=CH-) |

| ~4.2 | t | 2H | Methylene protons adjacent to oxygen (-O-CH₂-) |

| ~2.4 | t | 2H | Methylene protons adjacent to the double bond (-C=C-CH₂-) |

| ~1.9 | p | 2H | Methylene protons (-CH₂-CH₂-CH₂-) |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~190 | Aldehydic carbon (-CHO) |

| ~150 | Vinylic carbon adjacent to oxygen (=C-O-) |

| ~110 | Vinylic carbon adjacent to the aldehyde group (=CH-) |

| ~68 | Methylene carbon adjacent to oxygen (-O-CH₂-) |

| ~22 | Methylene carbon (-C=C-CH₂-) |

| ~21 | Methylene carbon (-CH₂-CH₂-CH₂-) |

FT-IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2940-2820 | Medium | C-H stretch (alkane) |

| 2720 | Weak | C-H stretch (aldehyde) |

| 1680 | Strong | C=O stretch (conjugated aldehyde) |

| 1640 | Medium | C=C stretch (alkene) |

| 1250 | Strong | C-O stretch (enol ether) |

Synthesis of this compound

A common and effective method for the formylation of electron-rich heterocycles is the Vilsmeier-Haack reaction.[3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the substrate.[4] 3,4-dihydro-2H-pyran is an electron-rich enol ether, making it a suitable substrate for this transformation.

Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-dihydro-2H-pyran

Materials:

-

3,4-dihydro-2H-pyran

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring equipment

-

Ice bath

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) to anhydrous DCM. Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphoryl chloride (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or a thick slurry.

-

Formylation Reaction: To this mixture, add a solution of 3,4-dihydro-2H-pyran (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel, keeping the internal temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.

-

Slowly neutralize the mixture by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the α,β-unsaturated aldehyde functionality. This system possesses two electrophilic centers: the carbonyl carbon and the β-vinylic carbon. Consequently, it readily undergoes reactions with a variety of nucleophiles.

Reactions with Nucleophiles

The reactions of 5-formyl-3,4-dihydro-2H-pyrans with nucleophiles can proceed via either 1,2-addition to the carbonyl group or 1,4-conjugate addition (Michael addition) to the β-carbon.[5] The regioselectivity of the attack is dependent on the nature of the nucleophile. Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, leading to the formation of allylic alcohols.[5] Softer nucleophiles, like cuprates and enamines, generally favor 1,4-addition.

This reactivity makes this compound a versatile building block for the synthesis of more complex heterocyclic systems.[5]

Relevance in Drug Development and Signaling Pathways

While there is no direct evidence in the reviewed literature of this compound itself being involved in modulating specific signaling pathways, the dihydropyran scaffold is present in a variety of biologically active molecules. Derivatives of dihydropyrans have been reported to exhibit a range of pharmacological activities, including anticancer and antimicrobial effects.[6][7]

Some studies on dihydropyran-containing compounds suggest a potential for interaction with key cellular signaling pathways. For instance, some derivatives have been investigated for their ability to inhibit the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[7]

Below is a conceptual diagram illustrating a hypothesized mechanism of action for a generic dihydropyran derivative that could potentially inhibit the mTOR signaling pathway. It is important to note that this is a generalized representation and not specific to this compound.

Caption: Hypothesized inhibition of the mTOR signaling pathway by a dihydropyran derivative.

Conclusion

This compound is a versatile heterocyclic compound with well-defined chemical and physical properties. Its reactivity, particularly with nucleophiles, makes it a valuable intermediate in organic synthesis. While its direct role in biological signaling pathways is yet to be fully elucidated, the broader class of dihydropyran derivatives shows promise in medicinal chemistry. Further research into the biological activities of this compound and its derivatives could uncover novel therapeutic applications. The synthetic protocol outlined in this guide provides a reliable method for its preparation, facilitating further investigation into its chemical and biological properties.

References

- 1. This compound | C6H8O2 | CID 2736151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 25090-33-9 [matrix-fine-chemicals.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. growingscience.com [growingscience.com]

- 5. soc.chim.it [soc.chim.it]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 3,4-dihydro-2H-pyran-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydro-2H-pyran-5-carbaldehyde is a heterocyclic aldehyde that serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecular architectures. Its bifunctional nature, possessing both a nucleophilic enol ether and an electrophilic aldehyde, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its applications in medicinal chemistry and drug discovery.

Chemical Structure and Properties

CAS Number: 25090-33-9[1]

Molecular Formula: C₆H₈O₂[1]

Molecular Weight: 112.13 g/mol [2]

IUPAC Name: this compound[2]

SMILES: O=CC1=COCCC1[1]

The structure of this compound features a dihydropyran ring with a formyl group at the 5-position. This arrangement makes it an interesting synthetic intermediate.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 112.13 g/mol | PubChem[2] |

| XLogP3-AA (LogP) | 0.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 112.052429 g/mol | PubChem[2] |

| Density | 1.175 g/cm³ | BOC Sciences[] |

Synthesis

The synthesis of this compound can be achieved through various methods. One common approach is the Vilsmeier-Haack formylation of 3,4-dihydro-2H-pyran. This reaction introduces a formyl group onto the electron-rich double bond of the dihydropyran ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-dihydro-2H-pyran

Materials:

-

3,4-dihydro-2H-pyran

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)

-

Sodium acetate solution

-

Ice

Procedure:

-

The Vilsmeier reagent is prepared in situ by slowly adding phosphorus oxychloride to an ice-cold solution of N,N-dimethylformamide in an anhydrous solvent under an inert atmosphere.

-

3,4-dihydro-2H-pyran is then added dropwise to the prepared Vilsmeier reagent at low temperature.

-

The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a sodium acetate solution.

-

The product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Applications in Synthesis

This compound is a versatile synthon due to the reactivity of its aldehyde group and the dihydropyran ring. It serves as a precursor for the synthesis of various heterocyclic systems.

Reactions with Nucleophiles

The aldehyde group readily undergoes reactions with a variety of nucleophiles. For instance, it can participate in 1,2-addition reactions with organometallic reagents like Grignard reagents to form secondary alcohols.[4]

The dihydropyran ring system is susceptible to reactions with binucleophiles, leading to the formation of fused heterocyclic systems. For example, acid-catalyzed condensation with N-substituted pyrazole-5-amines yields pyrazolo[3,4-b]pyridines.[4] Similarly, reaction with 6-aminouracil can form pyrido[2,3-d]pyrimidine-2,4-diones.[4]

The table below summarizes some of the key reactions of this compound with various nucleophiles.

| Nucleophile | Reagents and Conditions | Product Type |

| Organometallic Reagents (e.g., R-MgBr) | 1. THF; 2. NH₄Cl, H₂O | Secondary Alcohols |

| N-Substituted Pyrazole-5-amines | Acetic Acid, Heat | Pyrazolo[3,4-b]pyridines |

| 6-Aminouracil | Acid Catalyst | Pyrido[2,3-d]pyrimidine-2,4-diones |

| Ammonia | - | 3-Amino-2-(3-hydroxypropyl)acrolein (via ring opening) |

| Glycine Esters | - | Substituted Pyrroles (via enaminal intermediate) |

Relevance in Drug Discovery and Medicinal Chemistry

The dihydropyran moiety is a common scaffold in many biologically active compounds and natural products, exhibiting a wide range of activities including anticancer and antimicrobial properties.[5] While direct biological data for this compound is limited in the available literature, its isomeric counterpart, 3,4-dihydro-2H-pyran-2-carboxaldehyde, has been utilized in the synthesis of potent and selective adenosine A₂A and A₃ receptor agonists.[6] This highlights the potential of the dihydropyran-carbaldehyde framework as a key intermediate in the development of novel therapeutics.

The general workflow for the synthesis and biological evaluation of dihydropyran derivatives in a drug discovery context is illustrated in the following diagram.

The adenosine receptors, particularly the A₂A and A₃ subtypes, are G-protein coupled receptors that play crucial roles in various physiological processes, including inflammation and neurotransmission. The development of selective agonists for these receptors is a key area of research for the treatment of inflammatory diseases and other conditions. The synthesis of such agonists often involves the coupling of a dihydropyran-carboxaldehyde derivative with a suitably functionalized adenosine analogue.

The signaling pathway initiated by the activation of the A₂A adenosine receptor is depicted below.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its rich chemistry allows for the construction of a wide array of heterocyclic compounds, making it a molecule of significant interest to synthetic and medicinal chemists. The dihydropyran scaffold is a recognized pharmacophore, and the functional handles present in this particular derivative provide ample opportunities for the development of novel drug candidates targeting a range of biological pathways. Further exploration of the reactivity and biological activity of derivatives of this compound is warranted and holds promise for future drug discovery efforts.

References

- 1. This compound | CAS 25090-33-9 [matrix-fine-chemicals.com]

- 2. This compound | C6H8O2 | CID 2736151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3,4-dihydro-2H-pyran-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3,4-dihydro-2H-pyran-5-carbaldehyde (CAS No. 25090-33-9). Due to the limited availability of public domain raw spectroscopic data for this specific molecule, this document outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents data tables that serve as a template for the expected spectroscopic characteristics. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and related pyran derivatives.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from related compounds. These tables are designed for the clear and structured presentation of quantitative data for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data (Expected)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~9.5 | s | - | 1H | Aldehyde (-CHO) |

| ~7.0 | s | - | 1H | Vinylic (=CH-) |

| ~4.2 | t | ~5 | 2H | Methylene (-O-CH₂-) |

| ~2.4 | t | ~6 | 2H | Methylene (-C=C-CH₂-) |

| ~1.9 | p | ~5.5 | 2H | Methylene (-CH₂-CH₂-CH₂-) |

Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures. Actual experimental values may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Expected)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~190 | C=O | Aldehyde Carbonyl |

| ~150 | C | Vinylic Carbon (C-5) |

| ~140 | CH | Vinylic Carbon (C-6) |

| ~68 | CH₂ | Methylene Carbon (C-2) |

| ~25 | CH₂ | Methylene Carbon (C-3) |

| ~22 | CH₂ | Methylene Carbon (C-4) |

Table 3: IR Spectroscopic Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2940 | Medium | C-H stretch (alkane) |

| ~2850 | Medium | C-H stretch (alkane) |

| ~2750 | Weak | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (conjugated aldehyde) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1220 | Strong | C-O stretch (ether) |

Note: The availability of an FTIR spectrum has been indicated.[1] The predicted values are based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data (Expected)

| m/z | Relative Intensity (%) | Assignment |

| 112 | High | [M]⁺ (Molecular Ion) |

| 111 | Moderate | [M-H]⁺ |

| 83 | High | [M-CHO]⁺ |

| 55 | Moderate | Further Fragmentation |

Note: The molecular weight of this compound is 112.13 g/mol .[1] The fragmentation pattern is predicted based on the stability of the resulting carbocations.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

¹H NMR Data Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

The spectral width should be set to encompass the expected range of chemical shifts (typically 0-12 ppm).

-

An appropriate number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

-

The relaxation delay should be set to at least 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

The spectral width should cover the expected range for organic molecules (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform. The resulting spectra should be phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat Liquid): If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Sample Preparation (Solid/Oil): If the compound is a solid or a viscous oil, it can be dissolved in a volatile solvent (e.g., dichloromethane or chloroform), and a drop of the solution is placed on a salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound.

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Data Acquisition:

-

A background spectrum of the clean salt plates (or the solvent if applicable) is recorded first.

-

The sample is then placed in the instrument's sample compartment, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Typically, spectra are recorded over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber. The characteristic absorption bands are then correlated to the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion (M⁺), and also to fragment in a reproducible manner.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative abundance of the ions versus their m/z ratio. The peak with the highest abundance is called the base peak and is assigned a relative intensity of 100%. The molecular ion peak provides the molecular weight of the compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic structure elucidation of this compound.

References

Physical and chemical properties of 3,4-dihydro-2H-pyran-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-2H-pyran-5-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis. Its unique structural features, including a reactive aldehyde group conjugated to an enol ether system within a dihydropyran ring, make it a valuable precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with key experimental protocols and visualizations to support its application in research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| CAS Number | 25090-33-9 | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 90 °C at 15 mmHg | [2] |

| Appearance | Not explicitly stated, likely a liquid | |

| Density | Not available | |

| Melting Point | Not available | |

| Solubility | Not explicitly stated, likely soluble in common organic solvents |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton, the vinylic proton, and the protons on the saturated portion of the dihydropyran ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct peaks for the carbonyl carbon of the aldehyde, the two sp² carbons of the enol ether, and the three sp³ carbons of the dihydropyran ring. A 13C NMR spectrum has been reported, though the specific chemical shifts are not detailed in the available literature.[1]

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. An authentic infrared spectrum has been referenced.[2] Key expected absorption bands include:

-

A strong C=O stretching vibration for the aldehyde group, typically in the region of 1680-1700 cm⁻¹.

-

C=C stretching vibration for the enol ether double bond around 1640 cm⁻¹.

-

C-O stretching vibrations for the ether linkage.

-

C-H stretching and bending vibrations for the alkyl and vinylic protons.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 112.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. Two common methods for the introduction of a formyl group onto an electron-rich ring system are the Vilsmeier-Haack reaction and the Diels-Alder reaction followed by functional group manipulation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. The reaction typically involves the use of a Vilsmeier reagent, which is formed in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

General Experimental Protocol:

-

Formation of the Vilsmeier Reagent: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to N,N-dimethylformamide. The mixture is stirred to allow for the formation of the electrophilic Vilsmeier reagent.

-

Formylation: The substrate, 3,4-dihydro-2H-pyran, is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is typically stirred at room temperature or gently heated to promote the electrophilic substitution.

-

Work-up: The reaction is quenched by the addition of an aqueous base, such as sodium acetate or sodium hydroxide, to hydrolyze the intermediate iminium salt and afford the desired aldehyde.

-

Purification: The crude product is then extracted with an organic solvent and purified using standard techniques such as distillation or column chromatography.

Caption: Vilsmeier-Haack formylation pathway.

Diels-Alder Reaction

An alternative synthetic route involves a hetero-Diels-Alder reaction. This [4+2] cycloaddition reaction between an electron-rich diene and a dienophile can be used to construct the dihydropyran ring system. For the synthesis of this compound, acrolein can act as the dienophile.

General Experimental Protocol:

A specific protocol for the synthesis of this compound via a Diels-Alder reaction is not explicitly detailed in the searched literature. However, a general procedure for a hetero-Diels-Alder reaction can be outlined.

-

Reactant Mixing: The diene and the dienophile (acrolein) are mixed in a suitable solvent. The choice of solvent can influence the reaction rate and selectivity.

-

Reaction Conditions: The reaction may be carried out at room temperature or require heating, depending on the reactivity of the substrates. Lewis acid catalysts are often employed to accelerate the reaction and control stereoselectivity.

-

Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by distillation or chromatography.

Caption: Diels-Alder synthesis approach.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the aldehyde functional group and the electron-rich enol ether system.

Reactions of the Aldehyde Group:

The aldehyde group undergoes typical reactions of aldehydes, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 3,4-dihydro-2H-pyran-5-carboxylic acid.

-

Reduction: Can be reduced to the corresponding primary alcohol, (3,4-dihydro-2H-pyran-5-yl)methanol.

-

Nucleophilic Addition: Reacts with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide, at the carbonyl carbon.

-

Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.

-

Reductive Amination: Can be used to introduce amino groups by reaction with an amine in the presence of a reducing agent.

Reactions of the Enol Ether System:

The enol ether is susceptible to electrophilic attack and can participate in various cycloaddition reactions.

-

Hydrolysis: The enol ether can be hydrolyzed under acidic conditions to yield a lactol, which may exist in equilibrium with the corresponding hydroxy aldehyde.

-

Electrophilic Addition: The double bond can react with electrophiles.

-

Cycloaddition Reactions: The dihydropyran ring can act as a diene in Diels-Alder reactions with suitable dienophiles.

A review of the literature indicates that 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans are valuable starting materials for the synthesis of a wide variety of heterocyclic systems through their reactions with various nucleophiles.[3]

Caption: Key reactivity pathways.

Safety Information

This compound is classified as a combustible liquid and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. This guide has summarized its key physical and chemical properties, outlined potential synthetic routes, and described its principal modes of reactivity. The provided information and visualizations serve as a foundation for researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel molecules. Further experimental work is required to fully characterize its physical properties and to develop optimized and detailed synthetic protocols.

References

An In-depth Technical Guide to the Synthesis of 3,4-dihydro-2H-pyran-2-carbaldehyde from Acrolein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dihydro-2H-pyran-2-carbaldehyde, commonly known as acrolein dimer. This important heterocyclic aldehyde is a versatile intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The primary route to this compound is through the thermal dimerization of acrolein via a hetero-Diels-Alder reaction.

It is important to note that the dimerization of acrolein specifically yields the 2-carbaldehyde isomer (2-formyl-3,4-dihydro-2H-pyran), not the 5-carbaldehyde isomer. This guide will focus on the synthesis, reaction mechanism, and experimental protocols for the correct, industrially relevant product.

Reaction Mechanism: Hetero-Diels-Alder Cycloaddition

The formation of 3,4-dihydro-2H-pyran-2-carbaldehyde from acrolein is a classic example of a [4+2] hetero-Diels-Alder reaction. In this process, one molecule of acrolein acts as the diene and another acts as the dienophile.[1] The reaction is thermally induced and proceeds through a six-membered transition state to form the dihydropyran ring.[1] Theoretical studies suggest that while other regioisomers are possible, the formation of 2-formyl-3,4-dihydro-2H-pyran is kinetically and thermodynamically favored.

Caption: Hetero-Diels-Alder dimerization of acrolein.

Synthetic Methodologies and Quantitative Data

The dimerization of acrolein can be achieved under various conditions, including high pressure, elevated temperatures, and microwave irradiation.[1] The choice of method often depends on the desired scale, reaction time, and available equipment. Polymerization of acrolein is a significant side reaction, which can be mitigated by the addition of polymerization inhibitors like hydroquinone or by controlling the reaction temperature and time.[1]

| Method | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Notes | Reference |

| Thermal (Batch) | ~192 | Autogenous | ~1 hour | 71-90% | Yield is dependent on the purity of acrolein and the presence of inhibitors. | [2] |

| Microwave | Not specified | Not specified | 5 minutes | 91% | Rapid synthesis with high yield. | [1] |

| High Pressure | >100 | High | Not specified | Variable | Often used in industrial-scale production. | [1] |

Experimental Protocols

Below are representative experimental protocols for the synthesis and subsequent purification or modification of the acrolein dimer.

Thermal Dimerization of Acrolein

This protocol is based on a patented industrial process and is intended for illustrative purposes.

Materials:

-

Acrolein (stabilized with hydroquinone)

-

Tartaric acid (optional, to inhibit polymer formation)

-

High-pressure reactor

Procedure:

-

Charge a high-pressure reactor with acrolein containing a polymerization inhibitor (e.g., 0.1% hydroquinone). For reactions with impure acrolein, an acidic inhibitor like 0.01% tartaric acid can be added to reduce polymer formation.[2]

-

Seal the reactor and heat the mixture to approximately 190-200°C.[2] The pressure will increase due to the vapor pressure of acrolein.

-

Maintain the temperature for 1-2 hours. The progress of the reaction can be monitored by analyzing aliquots for the disappearance of acrolein and the formation of the dimer.

-

After the reaction period, cool the reactor to room temperature.

-

The crude product, a mixture of acrolein dimer, unreacted acrolein, and some polymer, is then subjected to fractional distillation to isolate the pure 3,4-dihydro-2H-pyran-2-carbaldehyde. The boiling point of the dimer is approximately 153°C at atmospheric pressure.

Downstream Processing and Applications

3,4-dihydro-2H-pyran-2-carbaldehyde is a valuable precursor for other key synthetic intermediates, particularly in the development of pharmaceuticals. For instance, it is a key building block for certain adenosine A2A and A3 receptor agonists.[3] Common downstream reactions include reduction to the corresponding alcohol and oxidation to the carboxylic acid.

Caption: Workflow from acrolein to key derivatives.

Note on 3,4-dihydro-2H-pyran-5-carbaldehyde

While the dimerization of acrolein yields the 2-carbaldehyde isomer, the 5-carbaldehyde isomer is also a known compound. Its synthesis, however, proceeds through different pathways. One potential method for its formation would be the Vilsmeier-Haack formylation of 3,4-dihydro-2H-pyran, which is a common method for introducing a formyl group onto electron-rich rings. This proceeds via an electrophilic substitution mechanism.

Safety and Handling

Acrolein is a highly toxic, flammable, and volatile substance. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The acrolein dimer is also an irritant and should be handled with care. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

An In-depth Technical Guide to C6 Unsaturated Aldehydes: Hexa-2,4-dienal and Hexa-2,4-dienedial

Introduction:

The molecular formula C6H8O2 in the context of an aldehyde can be ambiguous. While isomers fitting this formula exist, they are not as widely studied as other C6 unsaturated aldehydes that are of significant interest to researchers in chemistry and drug development. This guide focuses on two prominent and structurally related C6 unsaturated aldehydes: Hexa-2,4-dienal (C6H8O) and Hexa-2,4-dienedial (C6H6O2) . Hexa-2,4-dienal is a key flavor component and chemical intermediate, while hexa-2,4-dienedial (muconaldehyde) is a toxic metabolite of benzene. Their study provides valuable insights into synthesis, biological activity, and toxicology.

Part 1: Hexa-2,4-dienal (C6H8O)

The IUPAC name for the most common isomer of this compound is (2E,4E)-hexa-2,4-dienal .[1] It is a naturally occurring compound that is a product of the auto-oxidation of polyunsaturated fatty acids.[2]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of (2E,4E)-hexa-2,4-dienal.

| Property | Value | Reference |

| Molecular Formula | C6H8O | [3] |

| Molecular Weight | 96.13 g/mol | [1][4] |

| CAS Number | 142-83-6 | [3] |

| Boiling Point | 69 °C at 20 mmHg | [5] |

| Density | 0.871 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.541 | [5] |

| Water Solubility | Insoluble | [5] |

| Solvent Solubility | Soluble in ethanol | [5] |

| Vapor Pressure | 2.97 mmHg at 25°C | [5] |

| Spectroscopic Data | Description | Reference |

| UV/Visible Spectrum | Data available in NIST WebBook | [3] |

| Mass Spectrum (EI) | Data available in NIST WebBook | [3] |

| 1D NMR | Data available in PubChem | [1] |

| IR Spectrum | Data available in PubChem | [1] |

Experimental Protocols

Synthesis of (E,E)-2,4-Hexadienal via Aldol Condensation

A common method for the synthesis of (E,E)-2,4-hexadienal is the condensation of acetaldehyde.[2][4]

-

Materials: Acetaldehyde, pyrrolidine, acetic acid, toluene.

-

Procedure:

-

To a solution of acetaldehyde in toluene, add pyrrolidine and acetic acid as catalysts.

-

The reaction mixture is stirred at 20°C for 3 hours.[4]

-

The progress of the reaction can be monitored by gas chromatography.

-

Upon completion, the product is isolated and purified by distillation under reduced pressure.

-

Logical Relationship: Synthesis Pathway

Caption: Synthesis of (2E,4E)-Hexa-2,4-dienal.

Part 2: Hexa-2,4-dienedial (C6H6O2)

The IUPAC name for this compound is Hexa-2,4-dienedial . It is also commonly known as muconaldehyde .[6][7] This dialdehyde is a toxic metabolite of benzene.[6][7]

Physicochemical and Toxicological Data

| Property | Value | Reference |

| Molecular Formula | C6H6O2 | [8][9] |

| Molecular Weight | 110.11 g/mol | [9][10] |

| CAS Number | 3249-28-3 | [10] |

| Melting Point | 121 °C | [10] |

| Biological Role | Benzene metabolite, hematotoxic | [6][7] |

| Mechanism of Toxicity | Acts as a direct-acting alkylating agent, interacting with cellular sulfhydryls and amino groups.[6][7] |

Experimental Protocols

In Vitro Metabolism of Benzene to Muconaldehyde

This protocol outlines a general method for studying the microsomal metabolism of benzene.

-

Materials: Mouse liver microsomes, NADPH-generating system, benzene, buffer solution.

-

Procedure:

-

Incubate mouse liver microsomes with benzene in a suitable buffer system.

-

Add an NADPH-generating system to initiate the metabolic reaction.

-

The reaction is carried out at 37°C for a specified time.

-

The reaction is stopped, and the mixture is extracted with an organic solvent.

-

The extract is analyzed by HPLC or GC-MS to identify and quantify the formation of muconaldehyde.

-

Signaling Pathway: Benzene Metabolism and Toxicity

Caption: Metabolic pathway of benzene to muconaldehyde.

Summary and Comparative Analysis

| Feature | Hexa-2,4-dienal | Hexa-2,4-dienedial (Muconaldehyde) |

| Molecular Formula | C6H8O | C6H6O2 |

| Functional Groups | One aldehyde | Two aldehydes |

| Primary Relevance | Flavoring agent, chemical intermediate | Toxic metabolite of benzene |

| Biological Effect | Can be mutagenic at high concentrations | Hematotoxic, alkylating agent |

While the query for a "C6H8O2 aldehyde" may point to a less common chemical entity, the structurally similar and highly relevant C6 unsaturated aldehydes, hexa-2,4-dienal and hexa-2,4-dienedial, offer significant areas of study for researchers. Hexa-2,4-dienal's role in industry and as a natural product contrasts with the toxicological importance of hexa-2,4-dienedial as a metabolite of benzene. Understanding the chemistry and biology of these compounds is crucial for professionals in drug development, toxicology, and food science.

References

- 1. 2,4-Hexadienal | C6H8O | CID 637564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-HEXADIENAL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2,4-Hexadienal, (E,E)- [webbook.nist.gov]

- 4. (E,E)-2,4-Hexadienal synthesis - chemicalbook [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Metabolism and toxicity of trans,trans-muconaldehyde, an open-ring microsomal metabolite of benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism and toxicity of trans,trans-muconaldehyde, an open-ring microsomal metabolite of benzene. | Semantic Scholar [semanticscholar.org]

- 8. Hexa-2,4-dienedial | C6H6O2 | CID 5283312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. hexa-2,4-dienedial CAS#: 3249-28-3 [m.chemicalbook.com]

3,4-dihydro-2H-pyran-5-carbaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key data for 3,4-dihydro-2H-pyran-5-carbaldehyde, a valuable heterocyclic building block in organic synthesis and medicinal chemistry.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and spectroscopic analysis.

| Parameter | Value | Source(s) |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 25090-33-9 | [1] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is effectively achieved via the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich substrate, in this case, 3,4-dihydro-2H-pyran. The overall synthetic workflow is depicted below.

Caption: Vilsmeier-Haack synthesis workflow.

Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-Dihydro-2H-pyran

This protocol outlines a representative procedure for the synthesis of this compound based on the established Vilsmeier-Haack reaction methodology.

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

3,4-Dihydro-2H-pyran

-

Crushed ice

-

Saturated aqueous sodium acetate solution

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), place N,N-dimethylformamide (DMF). Cool the flask in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature to control the exothermic reaction. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.

-

Addition of Substrate: Once the Vilsmeier reagent has formed, add 3,4-dihydro-2H-pyran dropwise to the reaction mixture while maintaining a low temperature.

-

Reaction: After the addition is complete, the reaction mixture is typically heated (e.g., on a steam bath) for a period of time (e.g., 2 hours) to drive the formylation. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Workup and Hydrolysis: After the reaction is complete, cool the mixture and carefully pour it over a large volume of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

-

Neutralization: Neutralize the acidic aqueous solution to a pH of 6-8 by the slow addition of a saturated aqueous sodium acetate solution. It is crucial to keep the mixture cool during neutralization to prevent the formation of by-products. The product may begin to precipitate or separate.

-

Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as dichloromethane. Perform multiple extractions to ensure complete recovery of the product.

-

Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by standard techniques such as vacuum distillation or column chromatography to obtain the final product of high purity.

This protocol provides a general framework. The specific quantities of reagents, reaction times, and temperatures may need to be optimized for scale and desired purity.

References

The Dihydropyran Aldehyde Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydropyran scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry and organic synthesis. Its derivatives, particularly those bearing aldehyde functionalities or synthesized from aldehydic precursors, exhibit a remarkable breadth of biological activities, from anticancer to anti-inflammatory properties. This technical guide provides an in-depth exploration of the discovery and history of dihydropyran aldehydes, detailed experimental protocols for their synthesis, and a review of their impact on key cellular signaling pathways. Quantitative data from seminal studies are compiled for comparative analysis, and complex biological and synthetic workflows are visually represented to facilitate understanding.

Discovery and History: From a Nobel-Winning Reaction to a Versatile Heterocycle

The story of dihydropyrans is intrinsically linked to one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. First described in 1928 by German chemists Otto Diels and Kurt Alder, this [4+2] cycloaddition provided a revolutionary method for forming six-membered rings.[1][2][3] Their discovery, which earned them the Nobel Prize in Chemistry in 1950, laid the theoretical groundwork for synthesizing a vast array of cyclic compounds.

While the initial work focused on carbocyclic systems, the true potential for heterocycle synthesis was unlocked later. The specific application of the Diels-Alder reaction to create dihydropyran rings, using an aldehyde as the dienophile, was a significant advancement. This variant, known as the oxo-Diels-Alder reaction , was first reported by Gresham and Steadman in 1949.[4] They demonstrated that a diene could react with formaldehyde to produce a dihydropyran ring, opening the door for the synthesis of a new class of oxygen-containing heterocycles.[4] This seminal work established the fundamental synthetic route that, with numerous modern refinements, remains a staple for chemists today.

Synthetic Methodologies and Experimental Protocols

The synthesis of dihydropyran aldehydes and related structures has evolved significantly, with modern chemistry offering a diverse toolkit of reactions. Key methodologies include the classic oxo-Diels-Alder reaction, multicomponent reactions (MCRs) for building molecular complexity in a single step, and advanced organocatalytic enantioselective methods.

The Oxo-Diels-Alder Reaction

The oxo-Diels-Alder reaction is a powerful tool for constructing the dihydropyran ring. It involves the cycloaddition of a conjugated diene with an aldehyde, which serves as the dienophile. The reaction is often promoted by Lewis acids, which activate the aldehyde carbonyl group towards attack by the diene.

Detailed Experimental Protocol: Synthesis of a Dihydropyran via a Lewis Acid-Catalyzed Oxo-Diels-Alder Reaction

This protocol is a representative example based on procedures described in the literature for Lewis acid-catalyzed hetero-Diels-Alder reactions.

Materials:

-

Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol, 106 mg

-

Activated Diene (e.g., Danishefsky's diene): 1.2 mmol, 207 mg

-

Lewis Acid Catalyst (e.g., Zinc Chloride, ZnCl₂): 10 mol%, 13.6 mg

-

Solvent: Dichloromethane (CH₂Cl₂), anhydrous, 10 mL

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, and standard glassware for workup and purification.

Procedure:

-

Preparation: A 50 mL round-bottom flask, equipped with a magnetic stir bar, is flame-dried under vacuum and allowed to cool to room temperature under a nitrogen atmosphere.

-

Catalyst and Aldehyde Addition: The Lewis acid catalyst (ZnCl₂) is added to the flask, followed by 10 mL of anhydrous dichloromethane. The mixture is stirred until the catalyst is fully dissolved or suspended. The aromatic aldehyde is then added via syringe.

-

Diene Addition: The reaction mixture is cooled to 0 °C in an ice bath. The activated diene is added dropwise over a period of 10 minutes.

-

Reaction: The reaction is allowed to stir at 0 °C for 1 hour and then warmed to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the addition of 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with 10 mL portions of dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the dihydropyran product.

Multicomponent Synthesis of 2-Amino-4H-Pyrans

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. The synthesis of 2-amino-4H-pyrans is a classic example, typically involving an aldehyde, an active methylene compound (like malononitrile), and a β-dicarbonyl compound.

Detailed Experimental Protocol: One-Pot Synthesis of 2-Amino-4H-pyran-3-carbonitriles

This protocol is adapted from the environmentally friendly procedure described by Karimi-Jaberi et al., using potassium carbonate as a catalyst.[5]

Materials:

-

α,α′-bis(arylidene)cycloalkanone: 1 mmol

-

Malononitrile: 1 mmol, 66 mg

-

Potassium Carbonate (K₂CO₃): 0.05 mmol, 6.9 mg (5 mol%)

-

Ethanol (96%): 10 mL

-

Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine the α,α′-bis(arylidene)cycloalkanone (1 mmol), malononitrile (1 mmol), and potassium carbonate (0.05 mmol) in 10 mL of 96% ethanol.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Reaction times are typically short, ranging from 5 to 60 minutes.

-

Monitoring: The reaction progress is monitored by TLC.

-

Isolation: After the reaction is complete, the mixture is cooled to room temperature. The precipitated product is collected by vacuum filtration.

-

Purification: The collected solid is washed with 10 mL of n-hexane to afford the pure 2-amino-4H-pyran-3-carbonitrile derivative. Yields for this method are typically excellent.[2][5]

Quantitative Data on Dihydropyran Synthesis

The efficiency of dihydropyran synthesis is highly dependent on the chosen methodology, substrates, and catalysts. The following tables summarize quantitative data from various synthetic approaches to provide a comparative overview for researchers.

Table 1: Organocatalyzed Synthesis of Dihydropyranones from Aldehydes

| Aldehyde Type | Nucleophile/Diene | Catalyst (mol%) | Base | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| α,β-Unsaturated Aldehyde | 1,3-Dicarbonyl Compound | RuCl₃ / Chiral NHC (B) | NaOAc | 1,4-Dioxane | Up to 99% | ~94% | [6][7] |

| α-Chloro Aldehyde | α-Cyano Enone | Chiral NHC (B) | KOAc | CH₂Cl₂ | >56% | Up to 99% | [6] |

| α-Chloro Aldehyde | Cyclic Enone | Chiral NHC (B) (0.25%) | NaHCO₃ | THF | High | >93% | [6] |

| α,β-Unsaturated Aldehyde | α,β-Unsaturated Ketone | Chiral NHC (A) / Quinone | DABCO | THF | 58% | 98% | [6] |

NHC = N-Heterocyclic Carbene

Table 2: Enantioselective Hetero-Diels-Alder Reactions for Dihydropyran Synthesis

| Heterodiene | Dienophile | Catalyst (mol%) | Temperature | Yield (%) | Diastereo-selectivity (dr) | Enantiomeric Excess (ee %) | Reference |

| β,γ-Unsaturated α-Ketoester | Ethyl Vinyl Ether | Cu(II)-Bis(oxazoline) (10%) | -20 °C | High | High | High | [8] |

| α,β-Unsaturated Acyl Phosphonate | Ethyl Vinyl Ether | Cu(II)-Bis(oxazoline) (10%) | -78 °C | High | High | High | [8] |

| α-Substituted Cyano Ketone | β,γ-Unsaturated α-Ketoester | Chiral N,N'-Dioxide | N/A | Up to 99% | N/A | Up to 99% | [9] |

Table 3: Multicomponent Synthesis of 2-Amino-4H-Pyrans

| Aldehyde | Active Methylene | β-Dicarbonyl | Catalyst | Solvent | Yield (%) | Reference |

| Aromatic Aldehydes | Malononitrile | Dimedone | Nano-SnO₂ | Water | Excellent | [3] |

| α,α′-bis(arylidene) cycloalkanones | Malononitrile | N/A (Internal) | K₂CO₃ | Ethanol | 75-95% | [2][5] |

Biological Activity and Signaling Pathways

Dihydropyran derivatives are of significant interest to drug development professionals due to their wide range of biological activities. A key mechanism of action for some of these compounds is the modulation of critical cellular signaling pathways involved in cell growth, proliferation, and inflammation.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival and proliferation.[10][11] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[12] Certain dihydropyran-based macrolides have been identified as potent inhibitors of this pathway.[1] For instance, a synthetic dihydropyran derivative has been shown to selectively target the p110α subunit of PI3Kα, leading to the inhibition of Akt phosphorylation.[1] This action triggers mitochondrial stress and activates caspase-mediated apoptosis in cancer cells, demonstrating the therapeutic potential of this scaffold.[1]

Modulation of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[13][14] It is often constitutively active in inflammatory diseases and cancers. Crosstalk between the PI3K/Akt and NF-κB pathways is well-established, with Akt being capable of activating NF-κB. Therefore, inhibitors of PI3K/Akt can also indirectly suppress NF-κB activity. Some pyran derivatives have been shown to directly control inflammatory responses by decreasing the expression of NF-κB, which in turn reduces the production of inflammatory cytokines like TNF-α and IL-6.[15]

Experimental and Discovery Workflow

The path from initial concept to a biologically validated dihydropyran-based lead compound follows a structured workflow. This process integrates chemical synthesis, computational screening, and rigorous biological evaluation to identify promising candidates for drug development.

This workflow begins with the design of a compound library, often aided by computational methods. These designed molecules are then synthesized using efficient chemical reactions. The crude or purified compounds undergo high-throughput screening to identify initial "hits." These hits are then subjected to more detailed dose-response studies to quantify their potency (e.g., IC₅₀ values). Finally, the most promising compounds are investigated in-depth to elucidate their mechanism of action and validate their therapeutic potential, leading to a lead compound that can be further optimized.

Conclusion

The dihydropyran aldehyde core represents a versatile and valuable scaffold in modern chemistry. From its historical roots in the Nobel Prize-winning Diels-Alder reaction to its synthesis via sophisticated, highly selective modern methods, this heterocyclic system continues to provide chemists with a robust platform for building molecular complexity. For medicinal chemists and drug developers, the demonstrated ability of dihydropyran derivatives to potently and selectively modulate key signaling pathways like PI3K/Akt and NF-κB underscores their immense therapeutic potential. The synthetic accessibility and rich biological activity of these compounds ensure that they will remain a focus of intensive research and development for years to come.

References

- 1. Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmnc.samipubco.com [jmnc.samipubco.com]

- 4. Oxo-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. The PI 3-kinase/Akt signaling pathway delivers an anti-apoptotic signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 15. Modulatory effect of a new benzopyran derivative via COX-2 blocking and down regulation of NF-κB against γ-radiation induced- intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3,4-Dihydro-2H-pyran-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydro-2H-pyran-5-carbaldehyde, a heterocyclic aldehyde, possesses a unique chemical architecture characterized by the dual reactivity of a vinyl ether system and a formyl group. This guide provides a comprehensive technical overview of the reactivity of the aldehyde moiety, a critical functional group that dictates its utility as a versatile building block in organic synthesis. The document delves into key chemical transformations, including nucleophilic additions, condensation reactions, and olefination reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers and drug development professionals with the knowledge to effectively utilize this compound in the synthesis of complex molecular architectures and bioactive compounds.

Introduction

The chemical behavior of this compound is largely governed by the electrophilic nature of the aldehyde's carbonyl carbon. This inherent reactivity allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of various heterocyclic and carbocyclic systems. The strategic positioning of the aldehyde group adjacent to the endocyclic double bond also influences its reactivity, occasionally leading to concomitant reactions involving the dihydropyran ring. This guide will focus specifically on the reactions of the aldehyde group, providing a detailed exploration of its synthetic potential.

Key Reactions of the Aldehyde Group

The aldehyde functionality in this compound readily undergoes a variety of well-established chemical reactions. The most pertinent of these are detailed below.

1,2-Nucleophilic Addition of Organometallic Reagents

The carbonyl carbon of the aldehyde is highly susceptible to nucleophilic attack by organometallic reagents, such as Grignard and organolithium reagents. This reaction proceeds via a 1,2-addition mechanism to furnish the corresponding secondary alcohols. These transformations are fundamental for carbon-carbon bond formation and the introduction of new stereocenters.

Quantitative Data for 1,2-Nucleophilic Addition

| Reagent | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| (Trimethylsilyl)methylmagnesium bromide | (3,4-Dihydro-2H-pyran-5-yl)(trimethylsilyl)methanol | THF | N/A | N/A | 82 | [1] |

| Methyllithium | 1-(3,4-Dihydro-2H-pyran-5-yl)ethanol | N/A | N/A | N/A | N/A | [1] |

Experimental Protocol: Synthesis of (3,4-Dihydro-2H-pyran-5-yl)(trimethylsilyl)methanol [1]

-

Materials: this compound, (trimethylsilyl)methylmagnesium bromide solution in THF, anhydrous THF, saturated aqueous NH₄Cl solution.

-

Procedure:

-

To a solution of this compound in anhydrous THF, add a solution of (trimethylsilyl)methylmagnesium bromide in THF dropwise at a controlled temperature.

-

Stir the reaction mixture at room temperature and monitor for completion using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired secondary alcohol.

-

Condensation Reactions with Nucleophiles

The aldehyde group readily participates in condensation reactions with a variety of nucleophiles, particularly those containing primary amino groups. A significant application of this reactivity is the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are of interest in medicinal chemistry.

Quantitative Data for Condensation Reactions

| Nucleophile | Product | Catalyst/Solvent | Conditions | Yield | Reference |

| N-substituted pyrazole-5-amines | Pyrazolo[3,4-b]pyridines | Acetic Acid | N/A | Good | [1] |

| Ammonia | 3-Amino-2-(3-hydroxypropyl)acrolein (via ring opening) | N/A | N/A | N/A | [1] |

| Glycine esters | Enaminal intermediate (via ring opening) | N/A | N/A | N/A | [1] |

Experimental Protocol: Synthesis of Pyrazolo[3,4-b]pyridines [1]

-

Materials: this compound, N-substituted pyrazole-5-amine, acetic acid.

-

Procedure:

-

Dissolve this compound and the N-substituted pyrazole-5-amine in acetic acid.

-

Heat the reaction mixture under reflux and monitor its progress by TLC. Note that the reaction may not proceed at room temperature.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-b]pyridine derivative.

-

Reaction Pathway: Formation of Pyrazolo[3,4-b]pyridine

References

An In-depth Technical Guide on the Stability and Storage of 3,4-dihydro-2H-pyran-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4-dihydro-2H-pyran-5-carbaldehyde. Due to the presence of both an α,β-unsaturated aldehyde and a vinyl ether moiety, this compound is susceptible to specific degradation pathways, including hydrolysis, oxidation, polymerization, and photodegradation. This document outlines the theoretical basis for these instabilities, provides recommended storage and handling protocols to minimize degradation, and details experimental procedures for conducting thorough stability assessments. The information presented herein is critical for ensuring the integrity of this compound in research and drug development applications.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol . Its structure contains two key functional groups that dictate its reactivity and stability: an α,β-unsaturated aldehyde and a vinyl ether integrated into a dihydropyran ring.

| Property | Value |

| Molecular Formula | C₆H₈O₂ |

| Molecular Weight | 112.13 g/mol |

| CAS Number | 25090-33-9 |

| Appearance | Colorless to yellow liquid (typical) |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents such as acetone and dichloromethane. |

Potential Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to reactions involving the vinyl ether and the α,β-unsaturated aldehyde functionalities. The primary degradation pathways are anticipated to be hydrolysis, oxidation, polymerization, and photodegradation.

Hydrolysis

The vinyl ether linkage in the dihydropyran ring is susceptible to acid-catalyzed hydrolysis. The generally accepted mechanism involves the rate-determining protonation of the β-carbon of the vinyl ether, leading to the formation of a resonance-stabilized carbocation. This is followed by the rapid addition of water to form a hemiacetal, which is typically unstable and can undergo ring-opening to yield a hydroxy aldehyde. Therefore, storage in acidic or even neutral aqueous solutions for extended periods should be avoided.

Oxidation

The aldehyde functional group is prone to oxidation, which can convert it into a carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. The double bond within the dihydropyran ring can also be oxidized, potentially forming an epoxide.

Polymerization

The electron-rich double bond of the vinyl ether and the conjugated system of the α,β-unsaturated aldehyde can participate in polymerization reactions. This can be initiated by heat, light, or the presence of acidic or radical initiators. Over time, this can lead to the formation of oligomers and polymers, resulting in a decrease in the purity of the compound and an increase in viscosity.

Photodegradation

α,β-Unsaturated aldehydes can undergo various photochemical reactions when exposed to UV light. These reactions can include cis-trans isomerization, cycloadditions, and other rearrangements, leading to the formation of various photoproducts.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | To minimize thermal degradation and polymerization. |

| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | To prevent oxidation of the aldehyde group. |

| Light | Amber vial or protection from light | To prevent photodegradation. |

| Container | Tightly sealed glass container | To prevent exposure to moisture and air. |

| pH | Avoid acidic and basic conditions | To prevent hydrolysis of the vinyl ether. |

Handling:

-

Use in a well-ventilated area, preferably a fume hood.

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Minimize the number of times the container is opened and closed to reduce exposure to air and moisture.

-

For long-term storage, consider aliquoting the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination of the bulk material.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies under various stress conditions. The following protocols outline the general procedures for these studies.

General Procedure for Forced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile, at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Hydrolytic Stress:

-

Acidic: Dilute the stock solution with 0.1 M HCl.

-

Basic: Dilute the stock solution with 0.1 M NaOH.

-

Neutral: Dilute the stock solution with purified water.

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

-

Oxidative Stress: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature.

-

Thermal Stress: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photolytic Stress: Expose the stock solution in a photostability chamber to a controlled light source (e.g., ICH-compliant UV/Vis light).

-

-

Sampling: Withdraw aliquots from each stress condition at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating analytical method.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of water (or a suitable buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb. A photodiode array (PDA) detector is beneficial for obtaining UV spectra of all peaks.

-

Mass Spectrometry (MS) Coupling: Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of degradation products.

Summary of Stability Profile

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the expected stability based on the reactivity of its functional groups.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Low | Ring-opened hydroxy aldehyde |

| Basic Hydrolysis | Moderate | Potential for aldol-type reactions |

| Oxidation | Low to Moderate | 3,4-dihydro-2H-pyran-5-carboxylic acid, epoxides |

| Thermal | Moderate | Polymers, rearrangement products |

| Photolysis | Low to Moderate | Isomers, cycloadducts |

Conclusion

This compound is a reactive molecule with the potential for degradation through several pathways. Its stability is critically dependent on storage and handling conditions. To ensure the quality and reliability of this compound in research and development, it is imperative to store it at low temperatures, under an inert atmosphere, and protected from light and moisture. For applications requiring a thorough understanding of its stability profile, conducting forced degradation studies using appropriate analytical methods is essential. This guide provides a framework for the safe handling, storage, and stability assessment of this compound.

Methodological & Application